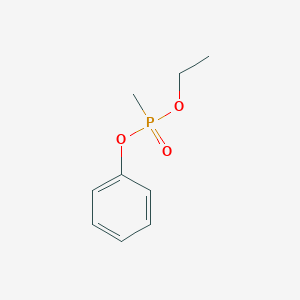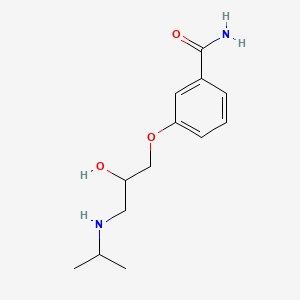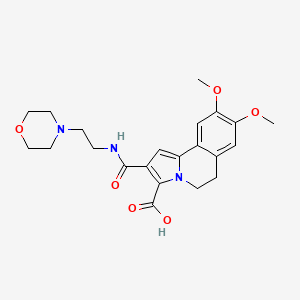
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the family of pyrroloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves multi-step reactions. One common method is the annulation of the pyrrole ring to the isoquinoline moiety. This can be achieved through a two-component domino reaction involving 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . Another approach involves the cycloaddition of azomethine ylide generated in situ by the reaction of isatin and tetrahydroisoquinoline .
Industrial Production Methods
Industrial production methods for these compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrrolo(2,1-a)isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, these compounds prevent the relaxation of supercoiled DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with a similar core structure, exhibiting antibiotic and antioxidant properties.
Storniamides: Another class of related compounds with diverse biological activities.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable scaffold for drug development .
Propiedades
Número CAS |
39731-73-2 |
|---|---|
Fórmula molecular |
C22H27N3O6 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
8,9-dimethoxy-2-(2-morpholin-4-ylethylcarbamoyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H27N3O6/c1-29-18-11-14-3-5-25-17(15(14)13-19(18)30-2)12-16(20(25)22(27)28)21(26)23-4-6-24-7-9-31-10-8-24/h11-13H,3-10H2,1-2H3,(H,23,26)(H,27,28) |
Clave InChI |
YARIAQSYDLQFHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)NCCN4CCOCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


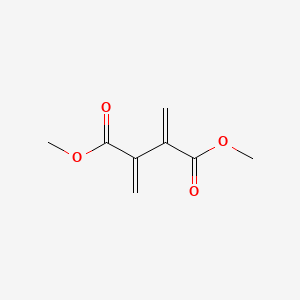
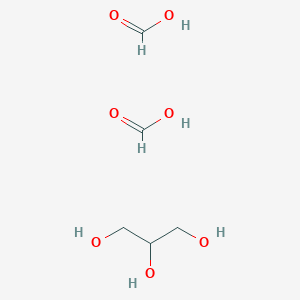
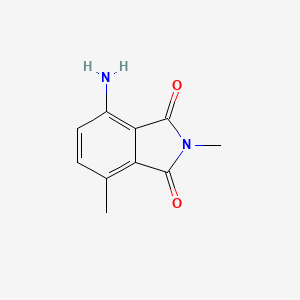
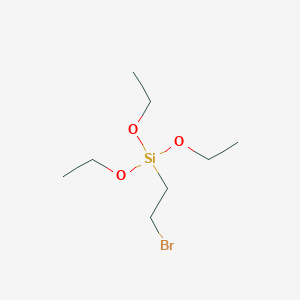
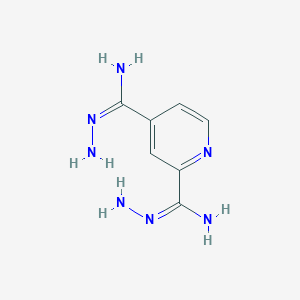
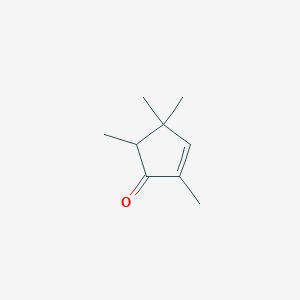

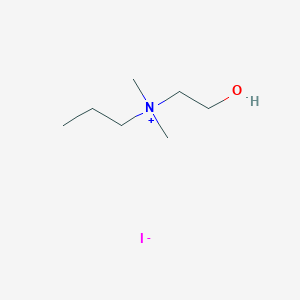

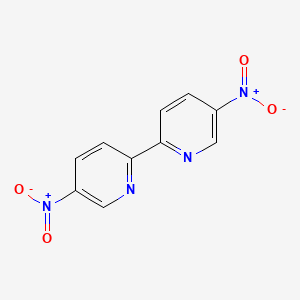
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
